molecular formula C13H13ClN4S B4443781 3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4443781
M. Wt: 292.79 g/mol
InChI Key: RPKNMYFCHSWYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biological activities and is known to exhibit promising results in various experiments.

Mechanism of Action

The mechanism of action of 3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exhibit its biological activities by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of bacterial cell walls, leading to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in various cancer cells. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of bacterial cell walls, leading to its antimicrobial activity. This compound has also been studied for its potential as a neuroprotective agent and has shown promising results in various experiments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activities. This compound has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. It has also been found to have potential as a neuroprotective agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.

Future Directions

There are several future directions for the study of 3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the future directions is to further investigate its potential as a neuroprotective agent. This compound has shown promising results in various experiments, and further studies are needed to determine its efficacy in treating various neurological disorders. Another future direction is to investigate its potential as an anticancer agent. This compound has been found to exhibit potent anticancer activity, and further studies are needed to determine its efficacy in treating various types of cancer. Additionally, further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.

Scientific Research Applications

3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. This compound has also been studied for its potential as a neuroprotective agent and has shown promising results in various experiments.

Properties

IUPAC Name

3-butyl-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4S/c1-2-3-8-11-15-16-13-18(11)17-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKNMYFCHSWYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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